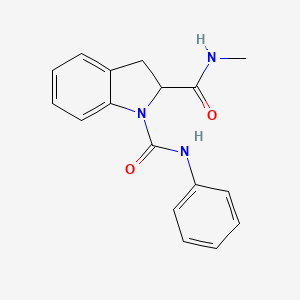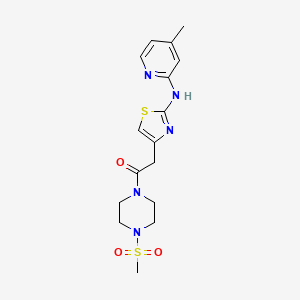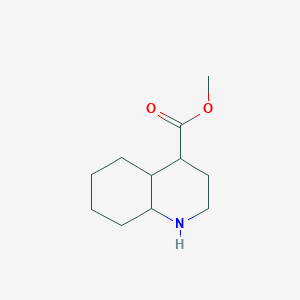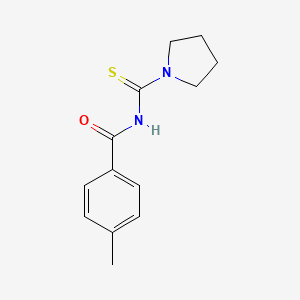![molecular formula C23H19ClN4O4 B2797150 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 923165-88-2](/img/no-structure.png)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a pyrido[3,2-d]pyrimidinone derivative, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are of interest in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of different organic precursors under specific conditions . The exact method would depend on the specific substituents on the pyrimidine ring.Scientific Research Applications
Synthesis and Biological Activities of Pyrido[3,2-d]pyrimidin Derivatives
Antitumor Activities : Compounds within the pyrido[3,2-d]pyrimidin framework have been synthesized and evaluated for their antitumor activities. Studies reveal that certain derivatives show selective anti-tumor activities, with structural configurations contributing significantly to their efficacy. For instance, derivatives of pyrido[3,2-d]pyrimidin with specific substituents have demonstrated appreciable cancer cell growth inhibition across various cancer cell lines, highlighting the importance of chemical modifications for enhanced biological activities (Al-Sanea et al., 2020).
Antimicrobial and Antifungal Activities : Novel heterocyclic compounds containing the pyrido[3,2-d]pyrimidin moiety have also been synthesized and shown to possess significant antimicrobial and antifungal activities. These findings suggest the potential of these compounds in developing new therapeutic agents against resistant microbial strains (Nunna et al., 2014).
Mechanochemical Synthesis and Molecular Recognition : Research into the solid-state behavior of related compounds, like Apremilast, indicates that π-philic molecular recognition plays a crucial role in the formation of solvates and cocrystals. This property is utilized in mechanochemical synthesis, providing insights into the molecular interactions and structural integrity of these compounds in the solid state (Dudek et al., 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with N-(4-methoxyphenyl)acetamide to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "N-(4-methoxyphenyl)acetamide" ], "Reaction": [ "4-chlorobenzaldehyde is condensed with barbituric acid in the presence of a base such as potassium hydroxide to form 4-chlorobenzylbarbituric acid.", "4-chlorobenzylbarbituric acid is then reacted with N-(4-methoxyphenyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide." ] } | |
CAS RN |
923165-88-2 |
Product Name |
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide |
Molecular Formula |
C23H19ClN4O4 |
Molecular Weight |
450.88 |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H19ClN4O4/c1-32-18-10-8-17(9-11-18)26-20(29)14-27-19-3-2-12-25-21(19)22(30)28(23(27)31)13-15-4-6-16(24)7-5-15/h2-12H,13-14H2,1H3,(H,26,29) |
InChI Key |
NCUUFMHVRNKVFZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B2797074.png)


![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2797079.png)
![Ethyl 2-((2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate](/img/structure/B2797081.png)

![1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2797084.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2797086.png)